molecular formula C10H10N2OS B113067 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 83558-37-6

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B113067
CAS No.: 83558-37-6
M. Wt: 206.27 g/mol
InChI Key: NUMMWUVARLSQFR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with a thioamide under acidic conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the formation of the thiazole ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative sulfurizing agents or catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiazoles depending on the substituent introduced

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell functions, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties :
    • The compound has been studied for its anticancer potential, particularly as a tubulin inhibitor. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values ranging from 0.36 to 0.86 μM . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects :
    • Recent studies have explored the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Compounds derived from this structure have shown promise in reducing damage induced by reactive oxygen species (ROS) and inflammation .

Material Science Applications

  • Synthesis of New Materials :
    • The unique structure of this compound allows it to serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its derivatives can be utilized in organic semiconductors or as ligands in coordination chemistry.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cell proliferation; tubulin inhibitor
NeuroprotectiveReduces oxidative stress-induced damage

Case Study: Anticancer Activity

A series of N,4-diaryl-1,3-thiazole-2-amines were designed based on the structure of this compound. These compounds were tested for their antiproliferative activity in human cancer cell lines. Notably, one derivative exhibited significant potency comparable to known chemotherapeutics . The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The methoxyphenyl group can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    4-Phenyl-1,3-thiazol-2-amine: Lacks the methoxy group, which may result in different chemical properties and biological activities.

    4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but with the methoxy group in a different position, potentially affecting its reactivity and interactions with biological targets.

    4-(3-Hydroxyphenyl)-1,3-thiazol-2-amine: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding capabilities.

The presence of the methoxy group in this compound makes it unique, as it can affect the compound’s electronic properties and interactions with other molecules, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with methoxy-substituted phenyl groups. The compound's structure features a thiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against several human cancer cell lines. For instance, a study reported that derivatives of 1,3-thiazole-2-amines exhibited moderate to potent antiproliferative activity, with IC50 values ranging from 0.36 to 0.86 µM against various cancer cell lines . The mechanism of action appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown antimicrobial properties. A related study indicated that thiazole derivatives possess significant activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis . Furthermore, surface-modified nanoparticles incorporating thiazole compounds demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, indicating the broad-spectrum antimicrobial potential of thiazole derivatives .

Tubulin Inhibition

The mechanism by which this compound exerts its anticancer effects involves binding to the colchicine site on tubulin. This binding disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. Molecular docking studies have confirmed that this compound can effectively target tubulin .

Antibacterial Mechanism

For its antibacterial activity, the proposed mechanism includes the disruption of bacterial membrane integrity and inhibition of essential metabolic pathways within the bacteria . The compound's ability to penetrate bacterial membranes allows it to exert its effects effectively.

Case Study 1: Antiproliferative Activity

In a comparative study of various thiazole derivatives, this compound was found to be one of the most potent compounds in terms of antiproliferative activity against cancer cell lines such as SGC-7901. The study emphasized its ability to induce cell cycle arrest and inhibit tubulin polymerization .

Case Study 2: Antimicrobial Efficacy

A study involving the evaluation of thiazole-coated magnetic nanoparticles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these nanoparticles could effectively inhibit bacterial growth and suggested potential applications in infection control .

Comparative Analysis Table

Activity Type IC50 Values (µM) Mechanism Target Pathogen/Cells
Anticancer0.36 - 0.86Inhibition of tubulin polymerizationVarious cancer cell lines
AntimicrobialVariesDisruption of bacterial membranesStaphylococcus aureus, E. coli
AntituberculosisSI = 26Inhibition of mycobacterial growthMycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and α-haloketones under acidic conditions. For example, reacting 3-methoxyphenyl-substituted thiourea precursors with α-bromoacetophenone in ethanol under reflux yields the thiazole core. Alternative routes involve Hantzsch thiazole synthesis, where thioamides are condensed with α-halocarbonyl compounds . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and aromatic proton environments. The methoxy group typically appears as a singlet at ~3.8 ppm in 1^1H NMR.
  • IR : Stretching vibrations for C=N (~1600 cm1^{-1}) and N-H (~3300 cm^{-1) are diagnostic.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and molecular packing. SHELX software refines structures by minimizing discrepancies between observed and calculated diffraction data .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic structures by optimizing geometry and computing frontier molecular orbitals (HOMO-LUMO). These studies predict reactivity, charge distribution, and polarizability. For instance, exact exchange terms in hybrid functionals improve thermochemical accuracy, as demonstrated in atomization energy calculations . Comparative analyses with experimental UV-Vis spectra validate computational models.

Q. What strategies resolve contradictions in crystallographic data for thiazol-2-amine derivatives?

  • Methodological Answer : Discrepancies in hydrogen atom placement or thermal parameters are addressed via:

  • Multi-scan absorption corrections (e.g., SADABS) to account for X-ray beam inhomogeneity.
  • Riding hydrogen models for constrained refinement, where C–H distances are fixed at 0.93–0.96 Å based on hybridization .
  • Cross-validation with spectroscopic data (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. How do structural modifications at the 3-methoxyphenyl group affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Replacing the methoxy group with electron-withdrawing (e.g., Cl, NO2_2) or donating (e.g., NH2_2) groups alters lipophilicity and hydrogen-bonding capacity.
  • Bioassays : Modified derivatives are screened for antimicrobial or anticancer activity. For example, chloro-substituted analogs show enhanced inhibitory effects on cyclin-dependent kinases due to improved hydrophobic interactions .

Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?

  • Methodological Answer : SC-XRD reveals stabilization via:

  • Weak C–H⋯π interactions between thiazole protons and aromatic rings of adjacent molecules (distance ~3.2 Å).
  • Van der Waals forces from methoxy and phenyl groups, contributing to layered packing.
  • Torsional angles (<20°) between thiazole and substituent rings minimize steric strain .

Q. Notes

  • Contradictions : Synthesis yields vary with substituent electronics; electron-deficient aryl groups may require harsher conditions .
  • Software Tools : SHELX (refinement), Gaussian (DFT), and Mercury (crystal visualization) are critical for reproducibility .

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMMWUVARLSQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352718
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-37-6
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-(3-methoxy-phenyl)-ethanone (0.7291 g, 3.183 mmol) and thiourea (0.2665 g, 3.501 mmol) were dissolved in a 20 mL of ethanol. The reaction mixture was allowed to stir overnight at room temperature. The ethanol was evaporated to dryness and the crude product was dissolved in a minimum of dichloromethane. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the product (0.619 g, 3.00 mmol, 94.3%). ESI-MS m/z calc. 206.3. found 207.0 (M+1)+ Retention time 1.86 minutes. 1H NMR (400 MHz, CD3CN) δ 3.84 (s, 3H), 5.67 (s, 2H), 6.85-6.91 (m, 2H), 7.31 (t, J=7.9 Hz, 1H), 7.36-7.43 (m, 2H).
Quantity
0.7291 g
Type
reactant
Reaction Step One
Quantity
0.2665 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94.3%

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